molecular formula C5H7Li B14557718 lithium;ethenylcyclopropane CAS No. 61782-55-6

lithium;ethenylcyclopropane

Cat. No.: B14557718
CAS No.: 61782-55-6
M. Wt: 74.1 g/mol
InChI Key: KLUWTDIITNTUCO-UHFFFAOYSA-N
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Description

Lithium;ethenylcyclopropane is a compound that combines lithium with ethenylcyclopropane, a cyclopropane ring with a vinyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;ethenylcyclopropane typically involves the reaction of ethenylcyclopropane with a lithium reagent. One common method is the reaction of ethenylcyclopropane with lithium metal in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the lithium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;ethenylcyclopropane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and properties.

    Substitution: The lithium atom in the compound can be substituted with other atoms or groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenating agents, such as bromine or chlorine, can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lithium oxide derivatives, while substitution reactions can produce halogenated cyclopropane compounds.

Scientific Research Applications

Lithium;ethenylcyclopropane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound’s reactivity makes it a useful tool in the study of biological processes involving reactive intermediates.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex organic molecules.

    Industry: It is used in the production of advanced materials, including polymers and composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of lithium;ethenylcyclopropane involves its ability to participate in various chemical reactions. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the ethenyl group, which can stabilize reaction intermediates. The compound’s molecular targets and pathways depend on the specific reactions it undergoes, but generally involve the formation and breaking of carbon-carbon and carbon-lithium bonds.

Comparison with Similar Compounds

Similar Compounds

    Lithium;cyclopropane: Similar in structure but lacks the ethenyl group, resulting in different reactivity and applications.

    Lithium;vinylcyclopropane: Contains a vinyl group but differs in the position of the lithium atom, affecting its chemical behavior.

    Lithium;propylcyclopropane: Similar in structure but with a propyl group instead of an ethenyl group, leading to different reactivity.

Uniqueness

Lithium;ethenylcyclopropane is unique due to the presence of both a lithium atom and an ethenyl group. This combination imparts distinct reactivity and stability, making it valuable in various chemical processes and applications. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.

Properties

CAS No.

61782-55-6

Molecular Formula

C5H7Li

Molecular Weight

74.1 g/mol

IUPAC Name

lithium;ethenylcyclopropane

InChI

InChI=1S/C5H7.Li/c1-2-5-3-4-5;/h2-3,5H,1,4H2;/q-1;+1

InChI Key

KLUWTDIITNTUCO-UHFFFAOYSA-N

Canonical SMILES

[Li+].C=CC1C[CH-]1

Origin of Product

United States

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